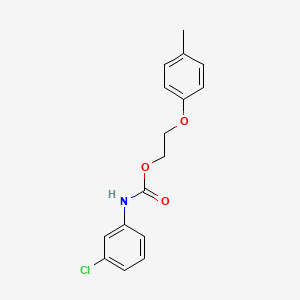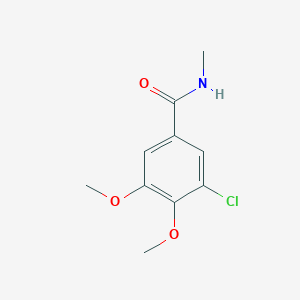
3-benzyl-2-(butylthio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(butylthio)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the quinazolinone family and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(butylthio)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-benzyl-2-(butylthio)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-benzyl-2-(butylthio)-4(3H)-quinazolinone in lab experiments is its potential pharmacological properties. This compound has been found to exhibit anticancer, antitumor, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the field of 3-benzyl-2-(butylthio)-4(3H)-quinazolinone research. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer and fungal infections. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Moreover, efforts can be made to improve the solubility of this compound, which can enhance its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-benzyl-2-(butylthio)-4(3H)-quinazolinone can be achieved through various methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and butylthiol in the presence of a catalyst such as zinc chloride. This reaction yields 2-(butylthio)benzamide, which is subsequently reacted with benzyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
3-benzyl-2-(butylthio)-4(3H)-quinazolinone has been found to exhibit potential pharmacological properties such as anticancer, antitumor, and antifungal activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton rubrum.
Propiedades
IUPAC Name |
3-benzyl-2-butylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-2-3-13-23-19-20-17-12-8-7-11-16(17)18(22)21(19)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAWPMEWQPWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(butylsulfanyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)



![1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5122123.png)
![1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone](/img/structure/B5122127.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5122133.png)